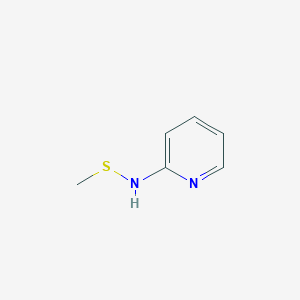
Methanesulfenamide, N-2-pyridinyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methylsulfanyl)-2-pyridinamine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 2-position and a methylsulfanyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfanyl)-2-pyridinamine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with methylthiolamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of N-(Methylsulfanyl)-2-pyridinamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methylsulfanyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Methylsulfanyl)-2-pyridinamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of bioactive molecules.
Medicine: N-(Methylsulfanyl)-2-pyridinamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Methylsulfanyl)-2-pyridinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and amino groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
N-(Methylsulfanyl)-4-pyridinamine: Similar structure but with the amino group at the 4-position, leading to different reactivity and applications.
2-Methylthio-3-pyridinamine:
Uniqueness: N-(Methylsulfanyl)-2-pyridinamine is unique due to the specific positioning of the methylsulfanyl and amino groups on the pyridine ring. This arrangement provides distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
103375-66-2 |
|---|---|
Molekularformel |
C6H8N2S |
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
N-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C6H8N2S/c1-9-8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) |
InChI-Schlüssel |
ZOKSCXZVEPICQL-UHFFFAOYSA-N |
SMILES |
CSNC1=CC=CC=N1 |
Kanonische SMILES |
CSNC1=CC=CC=N1 |
Synonyme |
Methanesulfenamide, N-2-pyridinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















